Quizartinib

Descripción

This compound is an oral and potent fms-like tyrosine kinase 3 (FLT3) inhibitor and it is the first drug developed specifically targeting FLT3, as other agents with FLT3 inhibition activities were investigated with other targets in mind. Additionally, this compound also demonstrates inhibitory activity toward FLT3 with internal tandem duplication (ITD), although with a 10-fold lower affinity compared to wild-type FLT3. FLT3-ITD mutation is present in 75% of FLT3-mutated AML, leading to constitutively active FLT3 and thus poorer overall survival and higher risk of relapse. Multiple clinical trials have demonstrated this compound's efficacy in relapsed/refractory FLT3-ITD mutant AML. Therefore, this compound is proven to be a beneficial addition to the current AML treatment regimen, although serious side effects such as QT prolongation necessitates further research to optimize this compound's addition to AML standard of care. this compound was approved by the FDA in July 2023 and developed under the brand name VANFLYTA by Daiichi Sankyo. The FDA approval was based on positive results from the QuANTUM-First trial for FLT3-ITD positive AML, where this compound combined with standard cytarabine and anthracycline induction and standard cytarabine consolidation, followed by a maintenance monotherapy resulted in a 22% reduction in the risk of death.

This compound is a Kinase Inhibitor. The mechanism of action of this compound is as a FMS-like Receptor Tyrosine Kinase 3 (FLT3) Inhibitor.

This compound is an orally administered receptor tyrosine kinase FLT3 inhibitor that is used in combination with other cancer chemotherapeutic agents to treat adults with acute myelogenous leukemia who are positive for FLT3 internal tandem duplication. This compound is associated with a high rate of liver enzyme elevations during therapy, but a similar rate occurs with comparator arms of chemotherapy, and it has not been shown to cause clinically apparent drug induced liver injury.

This compound is an orally available small molecule with potential antineoplastic activity. This compound selectively inhibits class III receptor tyrosine kinases, including FMS-related tyrosine kinase 3 (FLT3/STK1), colony-stimulating factor 1 receptor (CSF1R/FMS), stem cell factor receptor (SCFR/KIT), and platelet derived growth factor receptors (PDGFRs), resulting in inhibition of ligand-independent leukemic cell proliferation and apoptosis. Mutations in FLT3, resulting in constitutive activation, are the most frequent genetic alterations in acute myeloid leukemia (AML) and occur in approximately one-third of AML cases.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2023 and is indicated for acute myeloid leukemia and has 5 investigational indications. This drug has a black box warning from the FDA.

an FMS-LIKE TYROSINE KINASE 3 inhibitor; structure in first source

See also: this compound Dihydrochloride (active moiety of).

Propiedades

IUPAC Name |

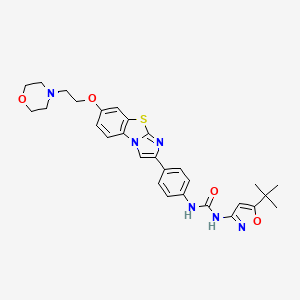

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[6-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N6O4S/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWXJKQAOSCOAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241746 |

Source

|

| Record name | Quizartinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950769-58-1 |

Source

|

| Record name | Quizartinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950769-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quizartinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950769581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quizartinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12874 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quizartinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUIZARTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LA4O6Q0D3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Quizartinib: A Technical Guide for Drug Development Professionals

Abstract

Quizartinib (formerly AC220) is a highly potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, pivotal in the targeted therapy of Acute Myeloid Leukemia (AML) harboring FLT3 internal tandem duplication (FLT3-ITD) mutations. This guide provides a comprehensive technical overview of the discovery, medicinal chemistry, and synthetic routes of this compound. We will delve into the strategic decisions that guided its development from a promising lead compound to a clinically significant therapeutic agent, detail its mechanism of action at a molecular level, and present robust synthetic protocols. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the journey of a targeted cancer therapy.

Introduction: The Unmet Need in FLT3-Mutated AML

Acute Myeloid Leukemia is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 25-30%, harbor mutations in the FLT3 gene. The most common of these are internal tandem duplications (FLT3-ITD) within the juxtamembrane domain, which lead to constitutive, ligand-independent activation of the kinase.[1] This aberrant signaling drives uncontrolled cell proliferation and is associated with a poor prognosis, including higher relapse rates and shorter overall survival.[2] The clear genetic driver of this aggressive AML subtype identified FLT3 as a prime therapeutic target, creating a compelling need for potent and selective inhibitors.

This compound emerged from this context as a second-generation FLT3 inhibitor, specifically designed to overcome the limitations of earlier, less selective multi-kinase inhibitors.[3] Its development represents a significant milestone in the precision medicine approach to AML therapy.

The Discovery of this compound: A Journey of Lead Optimization

The discovery of this compound by Ambit Biosciences was a deliberate and strategic medicinal chemistry effort, beginning with the identification of a diaryl urea scaffold as a potent inhibitor of FLT3.[4]

From Lead Compound to Clinical Candidate: The Causality of Chemical Modification

The initial lead optimization campaign focused on improving potency and pharmacokinetic properties. An early lead compound, AB530 , was identified as a potent and selective FLT3 kinase inhibitor. However, it suffered from suboptimal aqueous solubility and pharmacokinetic (PK) properties at higher doses, which could limit its clinical utility.[5]

The critical breakthrough in the development of this compound was the strategic incorporation of a water-solubilizing group. The research team designed a novel series of compounds that removed the carboxamide group of the initial lead and introduced a morpholinoethoxy moiety.[5]

-

Rationale: The morpholine group is a well-established pharmacophore used to increase aqueous solubility and improve PK profiles. Its basic nitrogen can be protonated at physiological pH, enhancing solubility and potentially improving oral absorption. The ethoxy linker provides the necessary spacing and flexibility for the morpholine group to extend into the solvent-exposed region of the kinase's active site without disrupting the key binding interactions of the core scaffold.[4]

This targeted modification led directly to the discovery of compound 7 (AC220) , later named this compound. This new compound not only retained the high potency and selectivity of the lead series but also demonstrated excellent pharmaceutical properties, a superior pharmacokinetic profile, and enhanced efficacy and tolerability in preclinical tumor xenograft models.[5]

Structure-Activity Relationship (SAR) Insights

The development of this compound was guided by key SAR principles:

-

Core Scaffold: The imidazo[2,1-b][1,3]benzothiazole ring system serves as the "head" of the molecule, occupying the adenine-binding pocket of the FLT3 kinase.[6]

-

Urea Linker: The central diaryl urea moiety is crucial for binding, forming key hydrogen bonds within the kinase active site.[4]

-

"Tail" Group: The 5-(tert-butyl)isoxazole group fits into an allosteric "back pocket" of the kinase, a characteristic feature of Type II inhibitors.[6]

-

Solubilizing Group: As discussed, the morpholinoethoxy side chain was critical for druggability, improving solubility without compromising potency.[4]

The logical progression of the lead optimization is visualized in the workflow below.

Caption: Lead optimization workflow from initial hit to this compound.

Mechanism of Action: Stabilizing the Inactive State

This compound is a Type II tyrosine kinase inhibitor. Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors specifically recognize and stabilize the inactive conformation.

Molecular Binding and Pathway Inhibition

The FLT3 kinase, like other kinases, exists in equilibrium between active and inactive states. This conformational change is governed by the position of a specific amino acid triad, Asp-Phe-Gly (DFG).

-

Binding to the "DFG-out" Conformation: this compound binds to the inactive state of FLT3, where the phenylalanine residue of the DFG motif is flipped "out" of its active-state position. This is known as the "DFG-out" conformation.[4]

-

Allosteric Site Occupation: This binding mode allows the tert-butyl-isoxazole tail of this compound to occupy a hydrophobic, allosteric pocket adjacent to the ATP binding site, which is only accessible in the inactive state.[6]

-

Inhibition of Autophosphorylation: By locking the kinase in this inactive conformation, this compound prevents the autophosphorylation of the FLT3 receptor, even in the presence of activating ITD mutations.[1]

-

Downstream Signal Blockade: Consequently, the downstream pro-survival and proliferative signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, are blocked.[7]

-

Induction of Apoptosis: The suppression of these critical signaling cascades ultimately leads to cell cycle arrest and programmed cell death (apoptosis) in FLT3-ITD-positive leukemia cells.[7]

The signaling pathway inhibition is illustrated below.

Caption: this compound's inhibition of FLT3-ITD signaling pathways.

Quantitative Efficacy and Selectivity

This compound's potency and selectivity are defining features that contribute to its clinical efficacy.

In Vitro Potency

This compound demonstrates potent, nanomolar-level inhibition of FLT3-ITD-driven cell proliferation. Its active metabolite, AC886, is similarly potent.[8]

| Cell Line | Target Kinase(s) | This compound IC₅₀ (nM) | Reference |

| MV4-11 | FLT3-ITD | < 1 | [9] |

| MOLM-14 | FLT3-ITD | < 1 | [9] |

| EOL-1 | FIP1L1-PDGFRA | 1 | [9] |

| Kasumi-1 | KIT N822K | 36 | [9] |

| M-07e + SCF | KIT-activated | 77 | [9] |

| K562 | BCR/ABL | Not Reached | [9] |

IC₅₀ values represent the concentration required to inhibit 50% of cell proliferation.

Clinical Trial Efficacy

Pivotal Phase 3 clinical trials have validated the efficacy of this compound in AML patients with FLT3-ITD mutations.

| Trial Name | Patient Population | Treatment Arms | Median Overall Survival (OS) | Hazard Ratio (HR) | Reference |

| QuANTUM-First | Newly Diagnosed | This compound + Chemo vs. Placebo + Chemo | 31.9 months vs. 15.1 months | 0.78 | [6][10] |

| QuANTUM-R | Relapsed/Refractory | This compound vs. Salvage Chemotherapy | 6.2 months vs. 4.7 months | Met primary endpoint | [2][11] |

Chemical Synthesis of this compound

The synthesis of this compound involves the construction of the core imidazo[2,1-b][1,3]benzothiazole system and its subsequent coupling with the urea-forming fragment. A robust and scalable route has been published, providing a reliable method for its production.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound reveals three key building blocks:

-

The Core Amine: 4-[7-[2-(4-Morpholinyl)ethoxy]-imidazo[2,1-b][2][10]benzothiazole-2-yl]aniline

-

The Urea Precursor: Phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate

-

The Morpholine Side Chain: 4-(2-chloroethyl)morpholine

The synthesis hinges on a urea formation reaction as the final key step.

Detailed Synthetic Protocol

The following protocol is adapted from a validated synthetic route.

Step 1: Synthesis of 4-[2-(4-nitrophenoxy)ethyl]morpholine (Intermediate 4)

-

Reagents: 4-Nitrophenol (1.0 eq), 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 4-Nitrophenol in DMF, add K₂CO₃ and 4-(2-chloroethyl)morpholine hydrochloride.

-

Heat the reaction mixture at 80-90 °C and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and pour into ice water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield Intermediate 4 .

-

Step 2: Synthesis of 4-[2-(4-Morpholinyl)ethoxy]aniline (Intermediate 5)

-

Reagents: Intermediate 4 , 10% Palladium on Carbon (Pd/C), Ethanol (EtOH), Hydrogen gas (H₂).

-

Procedure:

-

Suspend Intermediate 4 in EtOH in a hydrogenation vessel.

-

Add 10% Pd/C catalyst.

-

Pressurize the vessel with H₂ gas (typically 50 psi) and agitate at room temperature.

-

Monitor the reaction until hydrogen uptake ceases.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain Intermediate 5 .

-

Step 3: Synthesis of the Imidazo[2,1-b][2][10]benzothiazole Core (Intermediate 8)

-

This is a multi-step sequence typically involving cyclization:

-

Intermediate 5 is reacted with a thiocyanate source (e.g., KSCN) and an oxidizing agent (e.g., bromine) to form an aminobenzothiazole intermediate.

-

This intermediate is then cyclized with 2-bromo-1-(4-nitrophenyl)ethan-1-one via a Hantzsch-type reaction to form the nitro-substituted imidazobenzothiazole core, Intermediate 8 .

-

Step 4: Reduction to the Core Amine (Intermediate 9)

-

Reagents: Intermediate 8 , Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.

-

Procedure:

-

Suspend Intermediate 8 in a mixture of Ethanol and Water.

-

Add Iron powder and a catalytic amount of Ammonium Chloride.

-

Heat the mixture to reflux and stir vigorously.

-

Monitor by TLC. Upon completion, cool the reaction, filter through Celite, and concentrate the filtrate.

-

Purify the residue by column chromatography to yield the core amine, Intermediate 9 .

-

Step 5: Synthesis of Phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate (Intermediate 11)

-

Reagents: 3-amino-5-tert-butylisoxazole (1.0 eq), Phenyl chloroformate (1.1 eq), Pyridine, Dichloromethane (DCM).

-

Procedure:

-

Dissolve 3-amino-5-tert-butylisoxazole in DCM and cool to 0 °C.

-

Add pyridine, followed by the dropwise addition of phenyl chloroformate.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with aqueous acid (e.g., 1N HCl), saturated sodium bicarbonate, and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate to yield Intermediate 11 .

-

Step 6: Final Urea Formation to Yield this compound (1)

-

Reagents: Intermediate 9 (1.0 eq), Intermediate 11 (1.1 eq), Acetonitrile.

-

Procedure:

-

Dissolve Intermediate 9 and Intermediate 11 in acetonitrile.

-

Heat the mixture to reflux.

-

Monitor the reaction by TLC. A precipitate of the product will form as the reaction progresses.

-

Cool the mixture, collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum to afford this compound (1 ) as a solid.

-

The overall synthetic workflow is depicted below.

Caption: Key steps in the chemical synthesis of this compound.

Conclusion and Future Directions

The development of this compound is a testament to the power of targeted drug design and strategic medicinal chemistry. By identifying a key driver mutation in a subset of AML patients and rationally optimizing a lead compound to improve its drug-like properties, a highly effective therapeutic agent was created. The journey from the initial diaryl urea scaffold to the final approved drug highlights the importance of understanding structure-activity relationships and addressing pharmacokinetic liabilities early in the discovery process. The synthetic routes developed are robust and enable the production of this complex molecule.

While this compound has significantly improved outcomes for patients with FLT3-ITD positive AML, challenges such as acquired resistance, often through secondary mutations in the FLT3 kinase domain (e.g., at D835 or the F691 gatekeeper residue), remain.[5] Future research will undoubtedly focus on combination therapies to overcome resistance and the development of next-generation inhibitors capable of targeting these resistant mutants.

References

- 1. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Significantly Improves Survival Over Chemotherapy in Patients with Relapsed/Refractory AML and FLT3-ITD Mutation - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 3. This compound (AC220) is a potent second generation class III tyrosine kinase inhibitor that displays a distinct inhibition profile against mutant-FLT3, -PDGFRA and -KIT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterizing and Overriding the Structural Mechanism of the this compound-resistant FLT3 “Gatekeeper” F691L Mutation with PLX3397 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. daiichisankyo.com [daiichisankyo.com]

- 7. oncotarget.com [oncotarget.com]

- 8. This compound (AC220) is a potent second generation class III tyrosine kinase inhibitor that displays a distinct inhibition profile against mutant-FLT3, -PDGFRA and -KIT isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound plus chemotherapy in newly diagnosed patients with FLT3-internal-tandem-duplication-positive acute myeloid leukaemia (QuANTUM-First): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Daiichi Sankyo Announces Single Agent this compound Significantly Prolongs Overall Survival Compared with Chemotherapy in Patients with Relapsed/Refractory AML with FLT3-ITD Mutations (QuANTUM-R Study)- Daiichi Sankyo US [daiichisankyo.us]

- 11. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Development, and Scientific Underpinnings of Quizartinib (AC220): A Technical Guide

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

Quizartinib (formerly AC220) is a potent, second-generation, and highly selective FMS-like tyrosine kinase 3 (FLT3) inhibitor that has emerged as a significant therapeutic agent in the management of Acute Myeloid Leukemia (AML) harboring FLT3 internal tandem duplication (ITD) mutations. This guide provides a comprehensive technical overview of this compound, from its discovery and medicinal chemistry origins to its detailed mechanism of action, preclinical and clinical development, and the critical challenge of acquired resistance. We delve into the causality behind its design, the methodologies for its characterization, and the future directions for overcoming resistance, offering a holistic resource for the scientific community.

Introduction: The Unmet Need in FLT3-Mutated Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis, increased relapse rates, and shorter overall survival. The most common of these are internal tandem duplication (ITD) mutations in the juxtamembrane domain of the FLT3 receptor, leading to its constitutive, ligand-independent activation and subsequent downstream signaling that promotes leukemic cell proliferation and survival.

The development of targeted therapies against the constitutively active FLT3 receptor has been a major focus in AML research. First-generation FLT3 inhibitors, such as midostaurin and sorafenib, demonstrated clinical activity but were limited by their multi-kinase inhibitory profiles, leading to off-target effects and suboptimal potency against FLT3. This created a clear need for a more potent and selective FLT3 inhibitor, setting the stage for the development of this compound.

Discovery and Medicinal Chemistry of this compound (AC220)

This compound was rationally designed and optimized by Ambit Biosciences to be a highly potent and selective FLT3 inhibitor. The development process focused on improving upon the limitations of first-generation inhibitors.

The lead compound was identified through a high-throughput screening campaign and subsequent optimization was aimed at enhancing its aqueous solubility and pharmacokinetic properties. This was achieved by removing a carboxamide group and introducing a solubilizing morpholinoethoxy group, resulting in the final compound, AC220, later named this compound[1]. This medicinal chemistry effort led to a compound with a unique profile of high potency, selectivity, and favorable oral bioavailability.

Mechanism of Action: A Selective Type II FLT3 Inhibitor

This compound is a type II tyrosine kinase inhibitor, a class of inhibitors that bind to and stabilize the inactive conformation of the kinase. This is in contrast to type I inhibitors, which compete with ATP in the active conformation. By binding to the inactive conformation of the FLT3 receptor, this compound prevents the conformational changes required for its activation and subsequent autophosphorylation, even in the presence of activating ITD mutations[2].

This inhibition of FLT3 autophosphorylation blocks the downstream signaling pathways that are critical for the survival and proliferation of FLT3-ITD-positive AML cells. These pathways include:

-

STAT5 Pathway: Constitutive activation of STAT5 is a hallmark of FLT3-ITD AML and is crucial for leukemic cell survival and proliferation.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is involved in cell cycle progression and proliferation.

-

PI3K/AKT/mTOR Pathway: This pathway plays a key role in cell growth, survival, and metabolism.

By effectively shutting down these signaling cascades, this compound induces apoptosis and inhibits the proliferation of FLT3-ITD-dependent leukemic cells[3].

Signaling Pathway of FLT3 and its Inhibition by this compound

Caption: FLT3-ITD signaling and its inhibition by this compound.

Preclinical Characterization

Extensive preclinical studies have characterized the potency, selectivity, and efficacy of this compound.

In Vitro Potency and Selectivity

This compound demonstrates exceptional potency against FLT3-ITD in both biochemical and cellular assays. Its active metabolite, AC886, exhibits even greater potency. The high selectivity of this compound for FLT3 over other kinases is a key differentiator from first-generation inhibitors.

| Compound | Target | Assay Type | Value | Reference |

| This compound | FLT3 | Binding Affinity (Kd) | 1.6 nM | [4] |

| This compound | FLT3-ITD | Cellular IC50 (MV4-11) | 0.56 nM | [4] |

| This compound | FLT3-WT | Cellular IC50 (RS4;11) | 4.2 nM | [5] |

| AC886 | FLT3 | Binding Affinity (Kd) | 1.1 nM | [6] |

| AC886 | FLT3-ITD | Cellular IC50 (MV4-11) | 0.21 nM | [6] |

A comprehensive kinase screen revealed that this compound has a very narrow target profile, with significant activity primarily against FLT3 and to a lesser extent, other closely related class III receptor tyrosine kinases like KIT and PDGFR. This high selectivity minimizes off-target effects and contributes to its favorable safety profile[6][7].

In Vivo Efficacy in AML Models

In vivo studies using mouse xenograft models of FLT3-ITD AML have demonstrated the potent anti-leukemic activity of this compound. Oral administration of this compound at doses as low as 1 mg/kg/day resulted in a significant extension of survival in a mouse model of FLT3-ITD AML[3][8]. At higher doses (10 mg/kg), this compound led to complete tumor regression in a subcutaneous xenograft model using the MV4-11 cell line[8][9].

Experimental Protocols

This protocol outlines a luminescent-based assay to measure the in vitro inhibitory activity of this compound on FLT3 kinase activity.

Materials:

-

Recombinant FLT3 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 2.5 µL of the FLT3 enzyme and 2.5 µL of the this compound dilution.

-

Initiate the kinase reaction by adding 5 µL of a mixture of ATP and substrate.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (serially diluted)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percent inhibition of proliferation for each this compound concentration relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

AML cells treated with this compound or vehicle control

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Clinical Development and Efficacy

The clinical development of this compound has focused on patients with relapsed/refractory and newly diagnosed FLT3-ITD positive AML.

Phase I and II Trials

Early phase clinical trials demonstrated the single-agent activity of this compound in heavily pretreated patients with relapsed/refractory FLT3-ITD positive AML, with a manageable safety profile[7]. A significant adverse effect noted was QT prolongation, which requires careful monitoring.

The QuANTUM-First Trial

The pivotal Phase III QuANTUM-First trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of this compound in combination with standard induction and consolidation chemotherapy, and as maintenance therapy in adult patients with newly diagnosed FLT3-ITD positive AML.

The trial met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in overall survival for patients in the this compound arm compared to the placebo arm.

| Endpoint | This compound + Chemo | Placebo + Chemo | Hazard Ratio (95% CI) | p-value |

| Overall Survival | Median not reached | 12.4 months | 0.78 (0.62, 0.98) | 0.0324 |

Based on the positive results of the QuANTUM-First trial, this compound received FDA approval in July 2023 for the treatment of adult patients with newly diagnosed FLT3-ITD positive AML.

Mechanisms of Resistance to this compound

Despite the significant clinical benefit of this compound, the development of resistance is a major challenge. Resistance mechanisms can be broadly categorized into on-target and off-target alterations.

On-Target Resistance: Secondary FLT3 Mutations

The most common mechanism of acquired resistance to this compound is the emergence of secondary mutations in the tyrosine kinase domain (TKD) of the FLT3 receptor. These mutations, most notably at the D835 and F691 (gatekeeper) residues, lock the kinase in its active "DFG-in" conformation, which prevents the binding of type II inhibitors like this compound[10][11][12].

| FLT3 Variant | Biochemical IC50 (nM) | Fold Change vs. FLT3-ITD |

| FLT3-WT | 4.2 | 3.8x |

| FLT3-ITD | 1.1 | 1.0x |

| FLT3-D835Y | >1000 | >909x |

| FLT3-F691L | >1000 | >909x |

Data compiled from multiple sources indicating significant resistance for D835Y and F691L mutations.[13]

Off-Target Resistance: Bypass Signaling Pathways

Leukemic cells can also develop resistance by activating alternative signaling pathways that bypass the need for FLT3 signaling. Key bypass pathways implicated in this compound resistance include:

-

AXL Receptor Tyrosine Kinase: Upregulation and activation of AXL, a receptor tyrosine kinase, can confer resistance to this compound by activating downstream pro-survival pathways, often driven by the bone marrow microenvironment[14][15][16].

-

PIM Kinases: Overexpression of PIM kinases, a family of serine/threonine kinases, has been shown to mediate resistance to FLT3 inhibitors by promoting cell survival and inhibiting apoptosis[17][18][19].

Workflow for Investigating this compound Resistance

Caption: Experimental workflow to investigate mechanisms of this compound resistance.

Future Directions and Conclusion

This compound represents a significant advancement in the targeted therapy of FLT3-ITD positive AML. Its high potency and selectivity have translated into improved clinical outcomes. However, the emergence of resistance underscores the need for continued research and development.

Future strategies to overcome this compound resistance include:

-

Combination Therapies: Combining this compound with other targeted agents, such as inhibitors of AXL or PIM kinases, or with standard chemotherapy and other novel agents like BCL-2 inhibitors (e.g., venetoclax).

-

Next-Generation FLT3 Inhibitors: The development of next-generation FLT3 inhibitors that can overcome resistance mutations, such as gilteritinib (a type I inhibitor active against both ITD and TKD mutations), is a promising avenue.

-

Dynamic Treatment Strategies: Implementing strategies that involve sequential or intermittent dosing of different FLT3 inhibitors to prevent the outgrowth of resistant clones.

References

- 1. This compound for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. apexbt.com [apexbt.com]

- 6. This compound, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. onclive.com [onclive.com]

- 8. AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. FLT3 D835 Mutations Confer Differential Resistance to Type II FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heterogeneous resistance to this compound in acute myeloid leukemia revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Mechanisms of Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia: Ongoing Challenges and Future Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Hematopoietic niche drives FLT3-ITD acute myeloid leukemia resistance to this compound via STAT5-and hypoxia-dependent upregulation of AXL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hematopoietic niche drives FLT3-ITD acute myeloid leukemia resistance to this compound via STAT5-and hypoxia-dependent upregulation of AXL | Haematologica [haematologica.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Pim kinases modulate resistance to FLT3 tyrosine kinase inhibitors in FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pim kinases modulate resistance to FLT3 tyrosine kinase inhibitors in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Deep Dive into the Binding Affinity of Quizartinib to FLT3 Kinase: A Technical Guide for Researchers

This in-depth technical guide explores the binding affinity of Quizartinib to the FMS-like tyrosine kinase 3 (FLT3), a critical therapeutic target in acute myeloid leukemia (AML). Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the underlying molecular interactions, detailed experimental protocols for characterization, and the clinical implications of this compound's potent and selective inhibition of FLT3.

Introduction: FLT3 - A Pivotal Target in Acute Myeloid Leukemia

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] In a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene lead to constitutive activation of the kinase, driving uncontrolled cell growth and contributing to a poor prognosis.[2] The most common of these are internal tandem duplication (ITD) mutations within the juxtamembrane domain, found in approximately 25% of AML patients, and mutations in the tyrosine kinase domain (TKD), present in about 10% of cases.[2] This makes FLT3 a prime target for therapeutic intervention.

This compound (formerly AC220) is a highly potent and selective second-generation FLT3 inhibitor that has demonstrated significant clinical activity in patients with FLT3-ITD positive AML.[3] Understanding the specifics of its binding affinity is paramount to appreciating its therapeutic efficacy and the mechanisms of potential resistance.

The Molecular Dance: this compound's High-Affinity Binding to FLT3

This compound is classified as a type II tyrosine kinase inhibitor, meaning it preferentially binds to and stabilizes the inactive conformation of the FLT3 kinase.[4] This is in contrast to type I inhibitors, which bind to the active conformation.[5] The stabilization of the inactive state by this compound prevents the autophosphorylation of FLT3-ITD and the subsequent activation of downstream signaling pathways that promote leukemic cell proliferation and survival.[6]

The high affinity of this compound for FLT3 is a key determinant of its potency. Both this compound and its active metabolite, AC886, bind to FLT3 with high affinity, exhibiting dissociation constants (Kd) in the low nanomolar range.[6] Specifically, the Kd values have been reported to be 3.3 nM for this compound and 1.1 nM for AC886.[6]

Structural Basis of High-Affinity Binding

The co-crystal structure of this compound bound to the FLT3 kinase domain provides a detailed atomic-level understanding of this high-affinity interaction (PDB ID: 4XUF and 4RT7).[7] this compound binds in a mode characteristic of type II inhibitors, with its "head" region occupying the adenine-binding pocket and its "tail" extending into an allosteric back pocket.[8]

Key interactions that contribute to the high binding affinity include:

-

Hydrophobic Interactions: The central phenyl ring of this compound is strategically positioned between the gatekeeper residue, Phenylalanine 691 (F691), and the Phenylalanine of the DFG motif, Phenylalanine 830 (F830).[9]

-

Hydrogen Bonding: The urea moiety of this compound forms crucial hydrogen bonds with the backbone nitrogen of Cysteine 828 and the side chain of Glutamate 661 in the αC helix.[9]

These interactions collectively lock the kinase in an inactive "DFG-out" conformation, where the DFG motif is flipped outwards from its position in the active state.[9] This structural insight is critical for understanding not only the potency of this compound but also the mechanisms by which resistance mutations emerge. For instance, mutations at the gatekeeper residue F691 can sterically hinder the binding of this compound, leading to drug resistance.[8]

Quantifying the Interaction: Methodologies for Determining Binding Affinity

A variety of biophysical and biochemical techniques can be employed to precisely measure the binding affinity of this compound to FLT3. The choice of method often depends on the specific research question, available instrumentation, and the nature of the interacting molecules.

Radioligand Binding Assays

Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions.[10] These assays typically involve the use of a radioactively labeled ligand that binds to the target receptor.

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of this compound for FLT3.

Materials:

-

Cell membranes prepared from cells overexpressing FLT3.

-

Radiolabeled ligand with known affinity for FLT3 (e.g., [3H]-Quizartinib or a suitable alternative).

-

Unlabeled this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[11]

-

Wash Buffer: Ice-cold Assay Buffer.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation: Homogenize cells expressing FLT3 in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.[11]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.[11]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[11]

-

Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of unlabeled this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

-

PEI Pre-soaking: The filters are pre-soaked in PEI to reduce non-specific binding of the positively charged radioligand to the negatively charged glass fibers.

-

Competitive Format: This format allows for the determination of the affinity of an unlabeled compound by measuring its ability to compete with a labeled compound of known affinity.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[12] It measures changes in the refractive index at the surface of a sensor chip as one molecule (the analyte) flows over and binds to another molecule (the ligand) that is immobilized on the chip.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Recombinant FLT3 kinase.

-

This compound.

-

Immobilization Buffer: e.g., 10 mM Sodium Acetate, pH 5.0.[2]

-

Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Amine coupling reagents: N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Deactivation solution: 1 M Ethanolamine-HCl, pH 8.5.

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface by injecting a mixture of NHS and EDC.[2]

-

Inject the recombinant FLT3 kinase in the immobilization buffer over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters on the surface by injecting the ethanolamine solution.[2]

-

-

Analyte Binding:

-

Prepare a series of concentrations of this compound in the running buffer.

-

Inject the different concentrations of this compound over the immobilized FLT3 surface, followed by a dissociation phase where only running buffer flows over the surface.

-

-

Data Analysis:

-

The binding data (response units over time) is recorded in a sensorgram.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Causality Behind Experimental Choices:

-

Amine Coupling: This is a common and robust method for covalently immobilizing proteins to the sensor chip via their primary amine groups.

-

Running Buffer: The composition of the running buffer is optimized to minimize non-specific binding and maintain the stability and activity of the kinase. The inclusion of a surfactant like P20 is crucial for reducing non-specific hydrophobic interactions.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event.[13] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Materials:

-

Isothermal titration calorimeter.

-

Purified recombinant FLT3 kinase.

-

This compound.

-

Dialysis Buffer: A buffer in which both the protein and the ligand are stable and soluble (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

Procedure:

-

Sample Preparation:

-

Extensively dialyze the purified FLT3 kinase against the chosen dialysis buffer to ensure buffer matching between the protein and ligand solutions.[13]

-

Dissolve this compound in the final dialysis buffer. It is crucial that the buffer for the protein and the ligand are identical to minimize heats of dilution.[14]

-

Degas both the protein and ligand solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell.[13]

-

-

ITC Experiment:

-

Load the FLT3 kinase solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of small, sequential injections of this compound into the FLT3 solution while monitoring the heat changes.

-

-

Data Analysis:

-

The raw data consists of a series of heat spikes corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

-

Causality Behind Experimental Choices:

-

Buffer Matching: Precise matching of the buffer composition for the protein and ligand is critical to avoid large heats of dilution that can obscure the true heat of binding.[14]

-

Concentration Range: The concentrations of the protein and ligand should be chosen carefully to ensure that the 'c-window' (c = n * [Macromolecule] / Kd) is within an optimal range (typically 10 < c < 1000) for accurate determination of the binding parameters.[14]

Downstream Consequences: Inhibition of FLT3 Signaling

The high-affinity binding of this compound to FLT3 leads to potent inhibition of its kinase activity. In FLT3-ITD positive AML cells, this translates to the suppression of constitutive autophosphorylation of the FLT3 receptor.[6] This, in turn, blocks the activation of key downstream signaling pathways that are critical for the survival and proliferation of leukemic cells. The primary pathways affected are:

-

PI3K/AKT Pathway: This pathway is a major driver of cell survival and proliferation.

-

RAS/MAPK (ERK) Pathway: This pathway is also crucial for cell growth and proliferation.

-

STAT5 Pathway: Constitutive activation of STAT5 is a hallmark of FLT3-ITD-driven leukemogenesis.[15]

By inhibiting these pathways, this compound induces apoptosis (programmed cell death) and halts the proliferation of FLT3-ITD positive AML cells.[16]

References

- 1. oncotarget.com [oncotarget.com]

- 2. dhvi.duke.edu [dhvi.duke.edu]

- 3. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rcsb.org [rcsb.org]

- 8. Characterizing and Overriding the Structural Mechanism of the this compound-resistant FLT3 “Gatekeeper” F691L Mutation with PLX3397 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor this compound (AC220) | PLOS One [journals.plos.org]

- 10. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. bioradiations.com [bioradiations.com]

- 13. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 15. FLT3-ITD induces expression of Pim kinases through STAT5 to confer resistance to the PI3K/Akt pathway inhibitors on leukemic cells by enhancing the mTORC1/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on Quizartinib Induction of Apoptosis in Leukemia Cells

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Quizartinib, a potent second-generation FLT3 inhibitor, has demonstrated significant efficacy in the treatment of Acute Myeloid Leukemia (AML) harboring FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) mutations. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this compound-induced apoptosis in leukemia cells. We will delve into the core signaling pathways affected, detail robust experimental protocols for mechanism-of-action studies, and present the data in a clear, interpretable format. This document is intended to serve as a practical resource for researchers in oncology and drug development, offering both foundational knowledge and actionable methodologies.

Introduction: The Rationale for Targeting FLT3 in AML

Acute Myeloid Leukemia is a heterogeneous hematologic malignancy characterized by the clonal expansion of myeloid blasts. A significant subset of AML patients, approximately 30%, harbor mutations in the FLT3 gene, most commonly internal tandem duplications (ITDs) within the juxtamembrane domain.[1] These mutations result in ligand-independent, constitutive activation of the FLT3 receptor tyrosine kinase, which in turn drives uncontrolled cell proliferation and survival through the activation of downstream signaling cascades.[2]

This compound (AC220) is a highly selective and potent small-molecule inhibitor of FLT3 kinase.[1][3] By competing with ATP for binding to the kinase domain, this compound effectively abrogates the autophosphorylation and activation of the FLT3 receptor.[1][3] This targeted inhibition forms the basis of its therapeutic effect, leading to the induction of programmed cell death, or apoptosis, in FLT3-ITD positive leukemia cells.[1][2]

Core Mechanism: From FLT3 Inhibition to Apoptotic Commitment

The induction of apoptosis by this compound is a multi-step process initiated by the shutdown of pro-survival signaling pathways that are aberrantly activated by FLT3-ITD.

Disruption of Key Pro-Survival Signaling Pathways

Constitutively active FLT3-ITD acts as a central node, activating several downstream pathways critical for leukemic cell survival:

-

PI3K/AKT/mTOR Pathway: This pathway is a master regulator of cell growth, metabolism, and survival.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Crucial for cell proliferation and evasion of apoptosis.[1][2]

-

JAK/STAT5 Pathway: The Signal Transducer and Activator of Transcription 5 (STAT5) is a key downstream effector of FLT3.[1][2] Activated STAT5 translocates to the nucleus and upregulates the transcription of anti-apoptotic proteins, most notably MCL-1 , a member of the BCL-2 family.[1]

This compound's inhibition of FLT3 leads to the rapid dephosphorylation and inactivation of these signaling molecules, creating a cellular environment that is no longer conducive to survival.[1][3]

Caption: this compound inhibits FLT3, blocking pro-survival signals.

The Intrinsic Apoptotic Pathway: A Cascade of Events

The primary mechanism of this compound-induced cell death is the intrinsic, or mitochondrial, pathway of apoptosis. This is a tightly regulated process governed by the BCL-2 family of proteins.

-

Downregulation of MCL-1: As a direct consequence of STAT5 inactivation, the transcription of the anti-apoptotic protein MCL-1 is significantly reduced.[1] This is a critical event, as MCL-1 is essential for sequestering pro-apoptotic proteins and maintaining mitochondrial integrity.

-

Activation of BAX/BAK: The decrease in MCL-1 levels unleashes the pro-apoptotic effector proteins BAX and BAK.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize on the outer mitochondrial membrane, forming pores. This leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome. This complex recruits and activates caspase-9, an initiator caspase.

-

Execution Phase: Activated caspase-9 cleaves and activates executioner caspases, primarily caspase-3 and caspase-7. These proteases then cleave a plethora of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the biochemical and morphological hallmarks of apoptosis.

Experimental Workflows for Characterizing this compound-Induced Apoptosis

To rigorously investigate the pro-apoptotic effects of this compound, a multi-faceted experimental approach is recommended.

Cell Viability and Dose-Response Assessment

Objective: To determine the cytotoxic potency of this compound on leukemia cell lines.

Protocol: MTT Assay

-

Cell Seeding: Seed FLT3-ITD positive (e.g., MV4-11, MOLM-13) and FLT3-wild type (e.g., HL-60) leukemia cells in 96-well plates at an appropriate density.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the drug concentration.

| Cell Line | FLT3 Status | Representative IC50 (72h) |

| MV4-11 | ITD | 0.40 nM[4] |

| MOLM-13 | ITD | 0.89 nM[4] |

| MOLM-14 | ITD | 0.73 nM[4] |

| HL-60 | Wild-Type | >1000 nM |

Table 1: Expected IC50 values for this compound in various leukemia cell lines.

Quantification of Apoptosis by Flow Cytometry

Objective: To quantify the percentage of apoptotic cells following this compound treatment.

Protocol: Annexin V and Propidium Iodide (PI) Staining [5][6][7]

-

Cell Treatment: Treat leukemia cells with this compound at concentrations around the IC50 for various time points (e.g., 12, 24, 48 hours).

-

Cell Harvesting: Collect both adherent and suspension cells and wash with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Caption: Experimental workflow for apoptosis detection by flow cytometry.

Mechanistic Insights via Western Blotting

Objective: To probe the molecular changes in key signaling and apoptotic proteins.

Protocol: Western Blot Analysis

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and probe with primary antibodies against key targets, followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an ECL substrate.

| Target Protein | Expected Result with this compound | Rationale |

| p-FLT3 | ↓ | Direct inhibition of FLT3 kinase activity. |

| p-STAT5 | ↓ | Blockade of downstream FLT3 signaling. |

| MCL-1 | ↓ | Transcriptional downregulation via STAT5 inactivation.[1] |

| Cleaved Caspase-3 | ↑ | Activation of the executioner caspase cascade. |

| Cleaved PARP | ↑ | Cleavage by activated caspase-3, a hallmark of apoptosis. |

Table 2: Key protein markers and their expected changes upon this compound treatment.

Mechanisms of Resistance and Future Directions

Despite the efficacy of this compound, acquired resistance can emerge. Mechanisms include:

-

Secondary FLT3 mutations: Mutations in the tyrosine kinase domain (e.g., D835) can interfere with drug binding.[8]

-

Activation of bypass signaling pathways: Upregulation of parallel survival pathways (e.g., RAS mutations) can circumvent FLT3 inhibition.[8][9]

Future research is focused on overcoming these resistance mechanisms through:

-

Combination Therapies: Combining this compound with other agents, such as chemotherapy, BCL-2 inhibitors (e.g., venetoclax), or hypomethylating agents, has shown promise in clinical trials.[10][11][12][13][14]

-

Next-Generation FLT3 Inhibitors: Development of inhibitors that can overcome known resistance mutations.

Conclusion

This compound represents a significant advancement in the targeted therapy of FLT3-ITD positive AML. Its potent and selective inhibition of FLT3 triggers a cascade of events culminating in the induction of apoptosis. A thorough understanding of its mechanism of action, facilitated by the experimental approaches detailed in this guide, is paramount for the continued development of effective anti-leukemia therapies.

References

- 1. This compound: a new hope in acute myeloid leukemia, an applied comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. This compound, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kumc.edu [kumc.edu]

- 8. mdpi.com [mdpi.com]

- 9. missionbio.com [missionbio.com]

- 10. Phase 1 study of this compound in combination with induction and consolidation chemotherapy in patients with newly diagnosed acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, decitabine, and venetoclax combination therapy in patients with AML and prior exposure to FLT3 inhibitors [aml-hub.com]

- 12. This compound Plus Chemotherapy Significantly Improved Overall Survival Compared to Chemotherapy in Patients with Newly Diagnosed FLT3-ITD Positive Acute Myeloid Leukemia- Daiichi Sankyo US [daiichisankyo.us]

- 13. targetedonc.com [targetedonc.com]

- 14. Advances and Challenges in this compound-Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Determining the In Vitro Efficacy of Quizartinib: A Detailed Application Protocol for Cell Proliferation Assays

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing in vitro cell proliferation assays to determine the potency of Quizartinib, a potent and selective second-generation FLT3 inhibitor. This guide is designed to offer not just a step-by-step protocol but also the scientific rationale behind the experimental design, ensuring robust and reproducible results.

Introduction: The Significance of Targeting FLT3 in Acute Myeloid Leukemia (AML)

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood.[1] A significant subset of AML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[2] These mutations, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled cell proliferation and survival, and are associated with a poor prognosis.[2][3] This makes FLT3 a critical therapeutic target in AML.

This compound (formerly AC220) is a highly potent and selective second-generation, type II FLT3 inhibitor.[4][5] It specifically binds to the inactive conformation of the FLT3 kinase, preventing its autophosphorylation and subsequent activation of downstream signaling pathways crucial for leukemic cell survival, such as STAT5, MAPK/ERK, and PI3K/AKT.[1][2] By inhibiting these pathways, this compound effectively induces apoptosis and halts the proliferation of FLT3-ITD positive AML cells.[2][4]

Determining the half-maximal inhibitory concentration (IC50) of this compound in relevant AML cell lines is a fundamental step in preclinical evaluation. The IC50 value provides a quantitative measure of the drug's potency, enabling comparison with other compounds and guiding further in vivo studies. This protocol will detail two common and reliable methods for assessing cell viability and proliferation: the colorimetric MTT assay and the more sensitive luminescent CellTiter-Glo® assay.

The FLT3 Signaling Pathway and Mechanism of this compound Action

To appreciate the design of this assay, a foundational understanding of the targeted molecular pathway is essential. In AML cells harboring FLT3-ITD mutations, the FLT3 receptor is constitutively active, leading to a cascade of downstream signaling that promotes cell survival and proliferation.

Figure 1: Simplified diagram of the constitutively active FLT3-ITD signaling pathway in AML and the inhibitory action of this compound.

Experimental Design and Workflow

The overall workflow for determining the IC50 of this compound involves culturing appropriate AML cell lines, treating them with a serial dilution of the drug, and then measuring cell viability after a defined incubation period.

Figure 2: General experimental workflow for this compound IC50 determination.

Materials and Methods

Cell Lines and Culture Conditions

The choice of cell line is critical for a successful assay. AML cell lines harboring the FLT3-ITD mutation are highly sensitive to this compound.

| Cell Line | FLT3 Status | Recommended Culture Medium |

| MV4-11 | FLT3-ITD (homozygous) | RPMI-1640 + 10% FBS + 1% Pen/Strep |

| MOLM-13 | FLT3-ITD (heterozygous) | RPMI-1640 + 10% FBS + 1% Pen/Strep |

| MOLM-14 | FLT3-ITD (heterozygous) | RPMI-1640 + 10% FBS + 1% Pen/Strep |

-

Culture: Maintain cells in a humidified incubator at 37°C with 5% CO2. Subculture every 2-3 days to maintain logarithmic growth phase, ensuring cell viability is >95% as determined by Trypan Blue exclusion.[6]

Preparation of this compound Stock and Working Solutions

Proper preparation of the test compound is paramount to avoid issues with solubility and ensure accurate concentrations.

-

Solvent: this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[7] Use anhydrous, cell culture grade DMSO.

-

Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.[5][8] Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]

-

Serial Dilutions: On the day of the experiment, thaw a stock aliquot and prepare a series of dilutions in the appropriate cell culture medium. It is crucial to perform a multi-step dilution to avoid precipitation of the compound in the aqueous medium.[7] A common approach is to first dilute the DMSO stock into a small volume of media before further dilution to the final desired concentrations. The final DMSO concentration in the cell culture wells should be kept constant across all treatments (including the vehicle control) and should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Detailed Assay Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

Step-by-Step Protocol:

-

Cell Seeding:

-

Count the cells and adjust the density to 0.5-1.0 x 10^5 cells/mL in fresh culture medium.[6]

-

Seed 100 µL of the cell suspension per well into a 96-well flat-bottom plate.

-

Include wells with medium only to serve as a background control.

-

-

Cell Treatment:

-

Prepare 2X concentrations of your this compound serial dilutions.

-

Add 100 µL of the 2X this compound dilutions to the corresponding wells. The final volume in each well will be 200 µL.

-

Add 100 µL of medium with the same final concentration of DMSO to the vehicle control wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 20 µL of the MTT stock solution to each well.

-

Incubate the plate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Centrifuge the plate at 500 x g for 5 minutes.

-

Carefully aspirate the medium without disturbing the formazan crystals at the bottom of the wells. This step is critical for suspension cells. An alternative, and often preferred method for suspension cells, is to add a solubilizing agent without removing the medium.[9]

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes.[10]

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a more sensitive, homogeneous "add-mix-measure" method that quantifies ATP, an indicator of metabolically active cells.[11] The luminescent signal is proportional to the number of viable cells.[11]

Step-by-Step Protocol:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol, but use opaque-walled 96-well plates suitable for luminescence measurements.[12]

-

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[11]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

-

-

Data Acquisition:

-

Record the luminescence using a plate luminometer.

-

Data Analysis and Interpretation

The goal of the data analysis is to generate a dose-response curve and calculate the IC50 value.

-

Data Normalization:

-

Subtract the average absorbance/luminescence of the "medium only" (blank) wells from all other readings.

-

Express the results as a percentage of the vehicle-treated control cells (100% viability).

-

% Viability = (Corrected Reading of Treated Cells / Corrected Reading of Vehicle Control) * 100

-

-

IC50 Calculation:

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a nonlinear regression curve fitting model to determine the IC50. GraphPad Prism is a widely used software for this purpose.[14][15] The recommended model is the "log(inhibitor) vs. response -- Variable slope (four parameters)" equation.[16]

-

Y = Bottom + (Top-Bottom)/(1+10^((LogIC50-X)*HillSlope))[17]

-

| Parameter | Description |

| Top | The maximal response (plateau at ~100%). |

| Bottom | The minimal response (plateau at low viability). |

| LogIC50 | The logarithm of the this compound concentration that gives a response halfway between the Top and Bottom plateaus. |

| HillSlope | Describes the steepness of the curve. |

Expected Results: this compound is highly potent against FLT3-ITD positive cell lines, with reported IC50 values in the low nanomolar range.

| Cell Line | Reported IC50 (nM) |

| MV4-11 | ~0.4 - 0.56 nM[3][18] |

| MOLM-13 | ~0.89 nM[3] |

| MOLM-14 | ~0.73 nM[3] |

Considerations for Assay Robustness and Troubleshooting

-

Cell Health: Always use cells in the logarithmic growth phase with high viability.

-

DMSO Control: Ensure the final DMSO concentration is consistent and non-toxic.

-

Plate Edge Effects: To minimize evaporation and temperature gradients, avoid using the outer wells of the 96-well plate or fill them with sterile PBS.

-

Resistance Mechanisms: Be aware of potential resistance mechanisms that can arise in vitro, such as secondary mutations in the FLT3 tyrosine kinase domain (e.g., D835Y) or activation of bypass signaling pathways (e.g., RAS mutations).[3][19][20]

Conclusion

This application note provides a detailed and scientifically grounded protocol for determining the in vitro potency of this compound against FLT3-ITD positive AML cell lines. By carefully following these methodologies, researchers can generate reliable and reproducible data crucial for the preclinical development of targeted cancer therapies. The choice between the MTT and CellTiter-Glo® assays will depend on the required sensitivity and throughput, with the latter offering a more streamlined and sensitive approach. Accurate IC50 determination is a cornerstone for understanding the therapeutic potential of kinase inhibitors like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: a new hope in acute myeloid leukemia, an applied comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Optimization and application of MTT assay in determining density of suspension cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MTT (Assay protocol [protocols.io]

- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]

- 12. promega.com [promega.com]

- 13. scribd.com [scribd.com]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. graphpad.com [graphpad.com]

- 17. GraphPad Prism 10 Curve Fitting Guide - Equation: One site - Fit logIC50 [graphpad.com]

- 18. medkoo.com [medkoo.com]

- 19. missionbio.com [missionbio.com]

- 20. mdpi.com [mdpi.com]

Application Note: A Cell-Based Assay for Quantifying Quizartinib-Mediated Inhibition of FLT3 Phosphorylation

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on how to assess the inhibitory activity of Quizartinib on FMS-like tyrosine kinase 3 (FLT3). Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common drivers in Acute Myeloid Leukemia (AML), leading to constitutive kinase activation and poor prognosis.[1] this compound (AC220) is a potent, second-generation, and selective FLT3 inhibitor that targets the inactive conformation of the kinase, preventing its activation.[2][3] This application note details a robust, cell-based Western blot protocol to measure the inhibition of FLT3 autophosphorylation in response to this compound treatment, a critical method for evaluating its mechanism of action and cellular potency.

Introduction: The Significance of Targeting FLT3 in AML